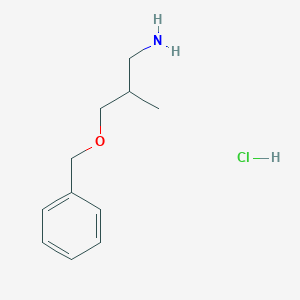

3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-methyl-3-phenylmethoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-10(7-12)8-13-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDHTOYUAFZPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)COCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride

CAS Number: 1197466-21-9

A comprehensive overview for researchers, scientists, and drug development professionals.

This guide provides a detailed examination of 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride, a key building block in medicinal chemistry. We will explore its chemical identity, synthesis, physicochemical properties, and its relevance in the development of novel therapeutics. This document is intended to serve as a valuable resource for scientists engaged in drug discovery and development.

Introduction: The Significance of the Benzyloxy-Propylamine Scaffold

The 3-(benzyloxy)propanamine moiety is a recognized pharmacophore present in a variety of biologically active compounds. The benzyloxy group can influence a molecule's pharmacokinetic profile, and its presence has been noted in compounds targeting a range of biological pathways. For instance, derivatives of benzyloxy-scaffolds have been investigated for their potential as anticancer and antimicrobial agents.[1][2][3][4] The structural rigidity and electron-donating properties of the quinoxaline ring, when combined with a benzyloxy group, have been shown to enhance therapeutic potential by facilitating interactions with biological targets like enzymes and receptor proteins.[1]

This compound serves as a crucial intermediate in the synthesis of more complex molecules, where the primary amine group offers a reactive handle for further chemical modifications. The hydrochloride salt form of this amine enhances its stability and solubility in aqueous media, which is often advantageous for handling and subsequent chemical reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known properties of 3-(Benzyloxy)-2-methylpropan-1-amine and its hydrochloride salt.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1197466-21-9 | N/A |

| Molecular Formula | C₁₁H₁₈ClNO | N/A |

| Molecular Weight | 215.72 g/mol | N/A |

| Free Base CAS Number | 114377-41-2 | N/A |

| Free Base Molecular Formula | C₁₁H₁₇NO | N/A |

| Free Base Molecular Weight | 179.26 g/mol | N/A |

| Appearance | White to off-white solid (typical for amine hydrochlorides) | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

Synthesis and Chemical Logic

A plausible and commonly employed method for the synthesis of similar amines is through the reduction of an amide . This multi-step process offers a high degree of control over the final product.

Conceptual Synthesis Workflow: Amide Reduction Pathway

Caption: Conceptual workflow for the synthesis of this compound via an amide reduction pathway.

Experimental Protocol: A General Approach to Amide Reduction

The following is a generalized protocol based on established methods for the reduction of amides to amines.[5]

Step 1: Amide Formation

-

Dissolve 3-(benzyloxy)-2-methylpropanoic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF).

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activating agent like N-hydroxysuccinimide (NHS).

-

Introduce the amine source (e.g., ammonia or a protected amine) to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

-

Work up the reaction by filtering any solid byproducts and washing the organic layer with aqueous solutions to remove unreacted starting materials and reagents.

-

Purify the resulting amide by column chromatography or recrystallization.

Step 2: Amide Reduction

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-(benzyloxy)-2-methylpropanamide in a dry ethereal solvent like tetrahydrofuran (THF) or diethyl ether.

-

Carefully add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF), portion-wise at a reduced temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature or gently reflux to drive the reduction to completion.

-

Quench the reaction cautiously by the sequential addition of water and an aqueous base (e.g., NaOH solution) to precipitate the aluminum or boron salts.

-

Filter the resulting slurry and extract the aqueous layer with an organic solvent.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-(benzyloxy)-2-methylpropan-1-amine.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude free base amine in a suitable dry, non-protic solvent such as diethyl ether or dioxane.

-

Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in ether or dioxane) dropwise with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum to obtain this compound.[6]

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The benzyloxy group is a key feature in several approved drugs and clinical candidates. For example, Bazedoxifene, a selective estrogen receptor modulator, contains a benzyloxy moiety.[1][2] The synthesis of such complex molecules often relies on versatile building blocks like the title compound.

The primary amine of this compound provides a convenient point for chemical elaboration, allowing for the construction of a diverse library of compounds for screening in various biological assays. Its potential as a precursor for novel therapeutics in areas such as oncology, infectious diseases, and neurology warrants further investigation.

Analytical Characterization

The identity and purity of this compound can be confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum would be expected to show characteristic signals for the benzylic protons, the methyl group, and the protons of the propyl chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bonds of the ammonium salt, C-H bonds, and the C-O-C ether linkage.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[8]

Safety and Handling

General Precautions for Handling Amine Hydrochlorides:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Respiratory Protection: In case of handling fine powders that may become airborne, use a properly fitted respirator.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

Potential Hazards of Benzyloxyamine Derivatives: Based on data for similar compounds, benzyloxyamine derivatives may cause:

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist. Always consult a comprehensive and compound-specific SDS before handling any chemical.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic routes such as the reduction of amides. The presence of the benzyloxy and primary amine functionalities provides a rich platform for the development of novel therapeutic agents. As with all chemical compounds, proper safety precautions must be observed during its handling and use in the laboratory. This guide provides a foundational understanding of this important chemical entity, and it is hoped that it will facilitate further research and innovation in the field of drug development.

References

[1] Al-Suwaidan, I. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(14), 5489. [Link]

[9] PubChem. 3-(Benzyloxy)propan-1-amine. National Center for Biotechnology Information. [Link]

[5] Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]

[10] Google Patents. (2006). Synthesis of atomoxetine hydrochloride.

[7] Perinu, C., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2021(4), M1297. [Link]

[2] Google Patents. (2012). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

[3] Al-Suwaidan, I. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. [Link]

[4] PubChem. 3-Benzyloxybenzaldehyde. National Center for Biotechnology Information. [Link]

[6] Google Patents. (1996). Method of making a benzylpropanamine.

[11] Al-Suwaidan, I. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PubMed. [Link]

[12] Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

[13] PubChem. 3-(P-Tolyloxy)propan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

[14] Google Patents. (2007). A method for the preparation of (r)-n-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride (atomoxetine).

[8] Al-Suwaidan, I. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. National Institutes of Health. [Link]

Sources

- 1. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 2. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]

- 3. US5204466A - Method and compositions for the synthesis of bch-189 and related compounds - Google Patents [patents.google.com]

- 4. 3-Benzyloxybenzaldehyde | C14H12O2 | CID 74342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2007009405A1 - A method for the preparation of (r)-n-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride (atomoxetine) - Google Patents [patents.google.com]

- 6. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(Benzyloxy)propan-1-amine | C10H15NO | CID 7130784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 10. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. rsc.org [rsc.org]

- 13. US5714662A - Process for producing light olefins from crude methanol - Google Patents [patents.google.com]

- 14. US8883780B2 - Crystal of a benzoxazinone compound - Google Patents [patents.google.com]

3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride molecular structure

An In-depth Technical Guide to 3-(Benzyloxy)-2-methylpropan-1-amine Hydrochloride

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 1197466-21-9), a versatile bifunctional building block of significant interest in medicinal chemistry and drug development. We will detail its physicochemical properties, present a robust, field-proven synthetic pathway with a step-by-step protocol, and describe the expected analytical characterization profile based on established spectroscopic principles. Furthermore, this guide explores the molecule's potential applications, grounded in the established pharmacological importance of its core structural motifs. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile, high-quality chemical building blocks. This compound emerges as such a scaffold, incorporating three critical structural features into a single, low-molecular-weight molecule: a primary aminium group, a sterically defined methyl-substituted propyl chain, and a benzyloxy ether.

The primary amine serves as a crucial handle for a vast array of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles. The benzyloxy group is a well-established pharmacophore found in numerous bioactive compounds and also serves as a stable, yet readily cleavable, protecting group for the primary alcohol precursor.[1] Its presence has been linked to potent inhibitory activity in targets such as monoamine oxidase B (MAO-B).[1] The methyl group on the propane backbone introduces a specific stereochemical element that can be critical for achieving selective binding to biological targets. This combination makes the molecule an attractive starting point for generating libraries of novel compounds for screening and lead optimization.

This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this valuable chemical intermediate.

Physicochemical and Structural Properties

This compound is the salt form of the corresponding free base (CAS: 114377-41-2).[2] The hydrochloride salt is typically preferred in laboratory settings due to its higher melting point, crystalline nature, and improved stability and handling characteristics compared to the often-oily free amine.

Molecular Structure Diagram

Caption: Fig. 1: Structure of this compound.

Data Summary Table

| Property | Value | Source |

| IUPAC Name | 3-(Benzyloxy)-2-methylpropan-1-aminium chloride | N/A |

| CAS Number | 1197466-21-9 | [2] |

| Molecular Formula | C₁₁H₁₈ClNO | Derived |

| Molecular Weight | 215.72 g/mol | Derived |

| Free Base CAS | 114377-41-2 | [2] |

| Free Base Formula | C₁₁H₁₇NO | [2] |

| Free Base Mol. Wt. | 179.26 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water, methanol; sparingly soluble in isopropanol, dichloromethane (predicted) | N/A |

Synthesis and Purification Protocol

Causality of Experimental Design: The chosen synthetic route (Figure 2) prioritizes selectivity and robust, well-understood reactions.

-

Amine Protection: The primary amine is significantly more nucleophilic than the primary hydroxyl group. To prevent side reactions during the subsequent benzylation step (such as the formation of a secondary amine), the amine must be temporarily protected. The di-tert-butyl dicarbonate (Boc₂O) reagent is selected as it provides a stable Boc-carbamate protecting group under basic conditions and is easily removed under acidic conditions which are compatible with the final salt formation step.

-

Williamson Ether Synthesis: Benzylation of the hydroxyl group is achieved via the classic Williamson ether synthesis. Sodium hydride (NaH) is a strong, non-nucleophilic base that quantitatively deprotonates the alcohol, forming a highly reactive alkoxide. This alkoxide then undergoes an Sₙ2 reaction with benzyl bromide to form the desired ether linkage. This method is highly efficient for primary alcohols.

-

Deprotection and Salt Formation: The Boc group is cleanly cleaved using a strong acid. By using hydrochloric acid (HCl) dissolved in an organic solvent, the deprotection and the formation of the final hydrochloride salt are achieved in a single, efficient step, often precipitating the pure product directly from the reaction mixture.

Synthesis Workflow Diagram

Caption: Fig. 2: Proposed Synthetic Workflow.

Step-by-Step Laboratory Protocol

Step 1: Synthesis of tert-butyl (3-hydroxy-2-methylpropyl)carbamate

-

To a 1 L round-bottom flask equipped with a magnetic stirrer, add 3-amino-2-methylpropan-1-ol (50.0 g, 0.56 mol) and tetrahydrofuran (THF, 250 mL). Stir until a clear solution is formed.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 128.0 g, 0.588 mol, 1.05 eq) in THF (150 mL).

-

Cool the amine solution to 0 °C using an ice-water bath.

-

Add the Boc₂O solution dropwise to the cooled amine solution over 1 hour, maintaining the internal temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours. Progress should be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Add ethyl acetate (300 mL) and water (200 mL) to the residue. Transfer to a separatory funnel, shake, and separate the layers.

-

Wash the organic layer with saturated sodium bicarbonate solution (150 mL) and then with brine (150 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the Boc-protected intermediate as a viscous oil or low-melting solid. The product is typically used in the next step without further purification.

Step 2: Synthesis of tert-butyl (3-(benzyloxy)-2-methylpropyl)carbamate

-

Safety Note: This step uses sodium hydride, which is highly reactive with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

To a 2 L, 3-necked, flame-dried round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (NaH) in mineral oil (24.6 g, 0.616 mol, 1.1 eq).

-

Wash the NaH dispersion with anhydrous hexane (3 x 100 mL) to remove the mineral oil, carefully decanting the hexane wash each time.

-

Add anhydrous THF (500 mL) to the flask and cool the resulting suspension to 0 °C.

-

Dissolve the crude product from Step 1 (~0.56 mol) in anhydrous THF (300 mL) and add it dropwise to the NaH suspension via the dropping funnel over 90 minutes. Vigorous hydrogen gas evolution will be observed.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.

-

Re-cool the mixture to 0 °C and add benzyl bromide (BnBr, 73.0 mL, 0.616 mol, 1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Carefully quench the reaction by the slow, dropwise addition of water (50 mL) at 0 °C to destroy any unreacted NaH.

-

Add ethyl acetate (500 mL) and more water (300 mL). Separate the layers.

-

Extract the aqueous layer with ethyl acetate (200 mL). Combine the organic layers, wash with brine (250 mL), dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure, fully protected intermediate.

Step 3: Synthesis of this compound

-

Dissolve the purified product from Step 2 in 1,4-dioxane (200 mL) or isopropanol (300 mL).

-

Cool the solution to 0 °C.

-

Slowly add a 4 M solution of HCl in 1,4-dioxane (or a prepared solution of HCl in isopropanol) until the solution is acidic (pH ~1-2, check with wet pH paper). A white precipitate should form.

-

Stir the resulting slurry at room temperature for 4-6 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether (3 x 100 mL) to remove any non-polar impurities.

-

Dry the product under high vacuum at 40-50 °C to a constant weight to yield this compound as a white crystalline solid.

Analytical Characterization Profile (Predicted)

No public-domain spectra are currently available for this specific compound. However, based on its structure and extensive data on analogous molecules, a highly accurate spectral profile can be predicted.[3][4][5] This predicted data serves as a benchmark for quality control.

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.15-8.35 (br s, 3H): Protons of the -NH₃⁺ group. The broadness is due to quadrupolar coupling with the nitrogen atom and chemical exchange.

-

δ 7.25-7.40 (m, 5H): Aromatic protons of the phenyl ring (C₆H₅-).

-

δ 4.51 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph). The singlet indicates no adjacent protons.

-

δ 3.40-3.50 (m, 2H): Methylene protons adjacent to the oxygen atom (-CH-CH₂-O-). Expected to be a multiplet due to coupling with the C2 proton.

-

δ 2.75-2.85 (m, 2H): Methylene protons adjacent to the aminium group (-CH₂-NH₃⁺). Expected to be a multiplet due to coupling with the C2 proton.

-

δ 2.05-2.20 (m, 1H): Methine proton at the C2 position (-CH(CH₃)-). The complexity arises from coupling to both adjacent methylene groups and the methyl group.

-

δ 0.95 (d, J ≈ 6.8 Hz, 3H): Methyl group protons (-CH(CH₃)-). The signal is a doublet due to coupling with the single methine proton.

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 138.0: Quaternary aromatic carbon of the benzyl group (C-ipso).

-

δ 128.4: Aromatic C-H carbons (ortho and para positions).

-

δ 127.7: Aromatic C-H carbon (meta position).

-

δ 72.5: Methylene carbon of the benzyl group (-O-CH₂-Ph).

-

δ 70.8: Methylene carbon adjacent to oxygen (-CH-CH₂-O-).

-

δ 42.1: Methylene carbon adjacent to the aminium group (-CH₂-NH₃⁺).

-

δ 34.5: Methine carbon (-CH(CH₃)-).

-

δ 16.2: Methyl carbon (-CH(CH₃)-).

FT-IR (KBr Pellet, cm⁻¹):

-

3000-2800 (broad): N-H stretching from the -NH₃⁺ group.

-

3030: Aromatic C-H stretching.

-

2960, 2870: Aliphatic C-H stretching.

-

1600, 1495, 1450: Aromatic C=C ring stretching.

-

1100: Strong C-O-C ether stretching.

Mass Spectrometry (EI, Free Base):

-

m/z 179 (M⁺): Molecular ion peak for the free base C₁₁H₁₇NO.

-

m/z 108: Fragment corresponding to [C₆H₅CH₂OH]⁺ (benzyl alcohol cation radical).

-

m/z 91: Tropylium cation [C₇H₇]⁺, a very common and stable fragment from benzyl groups.

-

m/z 58: Fragment from cleavage beta to the nitrogen, [CH(CH₃)CH₂NH₂]⁺.

Applications in Research and Drug Development

The utility of this compound lies in its capacity to serve as a versatile precursor for more complex target molecules, particularly in the pharmaceutical sector.

-

Scaffold for Bioactive Amines: The primary amine is a key functional group for introducing diversity. It can be readily acylated to form a wide range of amides, reacted with aldehydes or ketones via reductive amination to generate secondary and tertiary amines, or used as a nucleophile in the synthesis of heterocyclic systems.

-

Pro-Drug and Linker Strategies: The benzyloxy group, while potentially a pharmacophore itself, can also be removed by catalytic hydrogenation (H₂/Pd-C) to unmask a primary alcohol.[6] This hydroxyl group can then be used for further functionalization, such as esterification, to connect the molecule to other pharmacophores or to create pro-drugs.

-

Neurological and Psychiatric Drug Discovery: The related compound Atomoxetine, (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine, is a selective norepinephrine reuptake inhibitor used to treat ADHD. This highlights the potential of the 3-aryloxy-propan-1-amine scaffold in modulating neurotransmitter transporters. The benzyloxy moiety in the title compound makes it an excellent starting point for exploring structure-activity relationships in this chemical space.

-

Antiproliferative Agents: Benzyloxy groups are integral to certain classes of compounds with anticancer properties. For example, derivatives of benzyloxyquinoxaline have demonstrated significant antiproliferative activity against various cancer cell lines.[7][8] Our title compound provides a flexible sidechain that can be appended to various heterocyclic cores to explore new anticancer agents.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care by trained personnel. While specific toxicology data is not available, data from analogous amine hydrochlorides and benzylic compounds suggest the following precautions.[3][9]

-

Hazard Classification: Expected to be harmful if swallowed and to cause skin and serious eye irritation. May cause respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, a laboratory coat, and safety glasses with side shields. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The hydrochloride salt is expected to be hygroscopic; storage in a desiccator is recommended.

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases. Contact with strong bases will liberate the free amine.

References

- Bruker. 13C ; DEPT135 ; HSQC) and HRMS spectra. Available at: https://www.bruker.com/protected/en/services/user-manuals/nmr/nmr-software/topspin/_jcr_content/root/introrichtext/richtext/download/file.res/TopSpin_3.2_analpa_e.pdf (Accessed: January 21, 2026).

- BLDpharm. 114377-41-2|3-(Benzyloxy)-2-methylpropan-1-amine. Available at: https://www.bldpharm.com/products/114377-41-2.html (Accessed: January 21, 2026).

- CymitQuimica. Safety Data Sheet. Available at: https://www.cymitquimica.com/pdf/F523310.pdf (Accessed: January 21, 2026).

- Sigma-Aldrich. SAFETY DATA SHEET. Available at: https://www.sigmaaldrich.com/US/en/sds/aldrich/452823 (Accessed: January 21, 2026).

- PrepChem.com. Synthesis of 3-benzyloxy-1,2-propanediol. Available at: https://www.prepchem.com/synthesis-of-3-benzyloxy-1-2-propanediol (Accessed: January 21, 2026).

- Al-Suhaimi, E. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3025. Available at: https://www.mdpi.com/1420-3049/30/14/3025 (Accessed: January 21, 2026).

- PubChem. 3-(Benzyloxy)propan-1-amine. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/7130784 (Accessed: January 21, 2026).

- The Royal Society of Chemistry. (2019). Electronic supplementary information. Available at: https://www.rsc.org/suppdata/c9/sc/c9sc01088k/c9sc01088k1.pdf (Accessed: January 21, 2026).

- Mampieri, A., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024, M1806. Available at: https://www.mdpi.com/1422-8599/2024/2/M1806 (Accessed: January 21, 2026).

- The Royal Society of Chemistry. Supporting Information. Available at: https://www.rsc.org/suppdata/d0/ob/d0ob00843a/d0ob00843a1.pdf (Accessed: January 21, 2026).

- Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22421. Available at: https://www.nature.com/articles/s41598-022-26490-6 (Accessed: January 21, 2026).

- Al-Suhaimi, E. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/40733289/ (Accessed: January 21, 2026).

Sources

- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 114377-41-2|3-(Benzyloxy)-2-methylpropan-1-amine|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]

- 8. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 188878-41-3|3-(Benzyloxy)-N-methylpropan-1-amine|BLD Pharm [bldpharm.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility of 3-(Benzyloxy)-2-methylpropan-1-amine Hydrochloride

Abstract

Introduction: The Critical Role of Solubility Data

3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride is a primary amine salt with a molecular structure suggesting its potential utility as a chemical intermediate or building block in pharmaceutical synthesis. In any application, from reaction chemistry to formulation development, understanding its solubility is a cornerstone of process design and product efficacy. Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, dictates critical parameters such as reaction kinetics, purification efficiency, bioavailability, and dosage form design.

This guide is structured to provide not just the "what" but the "why"—exploring the causal relationships between molecular structure, solvent properties, and dissolution. We will equip the researcher with the necessary protocols to generate robust, self-validating solubility data for this compound and others in its class.

Physicochemical Properties and Their Influence on Solubility

To understand the solubility of this compound, one must first consider its molecular structure and resultant physicochemical properties.

-

Structure: C₁₁H₁₇NO·HCl

-

Molecular Weight: 215.72 g/mol (Hydrochloride Salt)

-

Key Structural Features:

-

Primary Amine Group (-NH₂): This is the key functional group. As a base, its lone pair of electrons readily accepts a proton (H⁺), forming the cationic ammonium salt (-NH₃⁺) in the presence of hydrochloric acid.[1][2] This ionization is the primary driver of aqueous solubility.

-

Benzyloxy Group: This bulky, non-polar benzyl ether group contributes significant hydrophobic character to the molecule. This part of the structure prefers interaction with non-polar solvents and will limit solubility in water.[1]

-

Methyl Group: The methyl group on the propane backbone adds to the steric bulk and slight hydrophobicity.

-

The solubility of this molecule is therefore a delicate balance between the water-solubilizing, ionic ammonium group and the water-insoluble, hydrophobic benzyloxy and alkyl portions.

The Fundamental Role of pH in Amine Salt Solubility

For an amine hydrochloride, pH is the most critical factor governing aqueous solubility. The compound's solubility is intrinsically linked to the equilibrium between its ionized (protonated) and non-ionized (free base) forms.

The relevant equilibrium is:

R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (dissolved) + Cl⁻ (dissolved) R-NH₃⁺ (dissolved) ⇌ R-NH₂ (dissolved/precipitate) + H⁺

According to Le Châtelier's principle, the position of this equilibrium can be manipulated by changing the pH of the solution.[3]

-

In Acidic Conditions (Low pH): An excess of H⁺ ions drives the equilibrium towards the protonated, cationic form (R-NH₃⁺). This ionic species is highly polar and interacts favorably with water molecules, leading to higher solubility .[4][5]

-

In Basic Conditions (High pH): The addition of a base (e.g., NaOH) consumes H⁺ ions, shifting the equilibrium to the right. This deprotonates the ammonium cation, forming the neutral free base (R-NH₂). The free base is significantly less polar and has reduced ability to hydrogen bond with water, causing its solubility to decrease dramatically and potentially leading to precipitation.[3][6]

This relationship is visualized in the diagram below.

Caption: Relationship between pH, ionization state, and aqueous solubility of an amine salt.

Experimental Determination of Solubility

Generating reliable solubility data requires robust and well-controlled experimental methods. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[7][8]

Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol details the steps to determine the solubility of this compound in a given solvent at a specific temperature.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant value, indicating that equilibrium has been established between the dissolved and undissolved solid.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of this compound to a series of glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment. This is a critical requirement to ensure a saturated solution.[9]

-

Dispense a precise volume (e.g., 2-5 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) into each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker or rotator (e.g., at 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical period is 24 to 72 hours.[9] The time required should be determined by taking measurements at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[7]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. It is crucial to avoid aspirating any solid particles.

-

Separate the saturated solution from the excess solid using either centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed quickly and at the same temperature as the experiment to prevent precipitation or further dissolution.[9]

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

-

-

Solid Phase Analysis (Self-Validation):

-

Recover the remaining solid from the vials after the experiment.

-

Analyze the solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the compound has not changed its crystalline form (polymorph) or degraded during the experiment.[7] This step is essential for the trustworthiness of the data.

-

Caption: Experimental workflow for the Shake-Flask equilibrium solubility determination method.

Expected Solubility Profile

While quantitative data is not available, a qualitative solubility profile can be predicted based on the principles of "like dissolves like."

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The ionic hydrochloride salt and the amine's ability to hydrogen bond will drive solubility, especially in acidic aqueous media.[2][10] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can effectively solvate the cation and anion of the salt. |

| Low Polarity | Dichloromethane, Ethyl Acetate | Low | The high polarity of the salt form is incompatible with non-polar solvents. |

| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | The large mismatch in polarity between the ionic salt and the non-polar solvent will prevent significant dissolution. |

Generating a pH-Solubility Profile

For ionizable compounds, a single solubility value is insufficient. A pH-solubility profile provides a comprehensive understanding of its behavior across a physiologically and industrially relevant pH range. The International Council for Harmonisation (ICH) guidelines recommend determining solubility over a pH range of 1.2 to 6.8 for pharmaceutical applications.[11]

This is achieved by performing the shake-flask experiment (Section 4.1) using a series of buffered aqueous solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[11] Plotting the resulting solubility (on a log scale) against pH will generate a characteristic curve, which is expected to be high at low pH and decrease as the pH approaches and surpasses the compound's pKa.

Alternative Methodologies: Potentiometric Titration

For high-throughput screening or when using very small amounts of material, potentiometric titration offers a powerful alternative for determining solubility and pKa simultaneously.[12][13] This method involves titrating a solution of the compound and monitoring the pH changes. The point at which the compound precipitates can be detected by changes in the titration curve, allowing for the calculation of the intrinsic solubility.[12][14][15]

Conclusion

This guide establishes a robust framework for the systematic evaluation of the solubility of this compound. While specific data for this molecule is sparse, the principles governing the solubility of amine hydrochlorides are well-established. The dominant factors are the equilibrium between the highly soluble ionized form and the less soluble neutral free base, a balance that is controlled primarily by the pH of the medium.

By implementing the detailed shake-flask protocol, researchers can generate reliable, thermodynamically sound equilibrium solubility data. Complementing this with a pH-solubility profile provides a comprehensive understanding essential for any application in chemical synthesis, process development, or pharmaceutical formulation. Adherence to these methodical approaches, including the crucial step of solid-phase analysis, ensures the integrity and trustworthiness of the resulting data.

References

-

Bauer, J., Spanka, C., & Zeindl-Eberhart, E. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

-

Classic Chemistry. (n.d.). Solubility and pH of amines. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

-

DocPlayer. (2017). Determining a Solubility Product Constant by Potentiometric Titration. [Link]

-

CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. [Link]

-

National Institutes of Health. (n.d.). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. [Link]

-

ICH. (2019). M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

-

YouTube. (2025). How pH Affects Solubility of Salts. [Link]

-

Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. [Link]

-

Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. [Link]

-

ScienceMadness. (2006). Isolation of primary amines as HCL salt problem. [Link]

-

ICH. (n.d.). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

University of Glasgow. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. [Link]

-

ScienceMadness. (2011). Solubility of organic amine salts. [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

Sources

- 1. issr.edu.kh [issr.edu.kh]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ualberta.ca [chem.ualberta.ca]

- 6. study.com [study.com]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. quora.com [quora.com]

- 10. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. database.ich.org [database.ich.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scite.ai [scite.ai]

- 14. researchgate.net [researchgate.net]

- 15. datapdf.com [datapdf.com]

3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride chemical stability

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive framework for understanding, evaluating, and controlling the chemical stability of 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride. It is designed to be a practical resource, blending regulatory expectations with sound scientific principles to ensure the development of a stable and reliable drug substance.

Introduction: A Proactive Approach to Stability

This compound is a primary amine hydrochloride salt containing a benzyl ether moiety. This combination of functional groups presents a unique stability profile that must be thoroughly characterized to ensure the safety, efficacy, and shelf-life of any resulting pharmaceutical product. The primary amine is susceptible to oxidation, while the benzyl ether linkage can be prone to oxidative and hydrolytic cleavage. Understanding these potential liabilities early in development is not just a regulatory requirement; it is a cornerstone of robust drug design.

This document outlines a systematic approach to investigating the chemical stability of this molecule through forced degradation studies, the development of a stability-indicating analytical method, and recommendations for long-term storage. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Part 1: Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated. A proactive understanding of these pathways is critical for designing effective analytical methods.

-

Oxidative Degradation: The primary amine is a likely site for oxidation, potentially forming the corresponding N-oxide or hydroxylamine.[3] The benzylic ether linkage is also susceptible to oxidation, which could lead to cleavage of the benzyl group and the formation of benzaldehyde and 3-hydroxy-2-methylpropan-1-amine.

-

Hydrolytic Degradation: While ethers are generally stable to hydrolysis, extreme pH conditions, particularly acidic, could potentially promote cleavage of the benzyl ether.

-

Photodegradation: Aromatic systems, such as the benzyl group, can absorb UV light, leading to photolytic degradation. This could involve radical-mediated processes that cleave the benzyl ether or modify the aromatic ring.[4]

-

Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

Part 2: A Strategic Framework for Stability Assessment

The core of assessing the chemical stability of this compound is a well-designed forced degradation study.[1][2] This involves intentionally stressing the molecule under various conditions to generate potential degradation products.[5] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the primary degradation products are formed without being subsequently degraded themselves.[5]

Logical Workflow for Stability Assessment

The following diagram illustrates a comprehensive workflow for the stability assessment of this compound.

Caption: Workflow for Stability Assessment.

Part 3: Experimental Protocols

The following protocols provide a detailed, step-by-step guide for conducting forced degradation studies. These are starting points and may require optimization based on the observed lability of the compound.

Preparation of Stock Solutions

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

Hydrolytic Degradation

-

Acidic Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N Hydrochloric Acid.

-

Heat the solution at 60°C for 30 minutes.[3]

-

Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N Sodium Hydroxide.

-

Dilute to a final concentration suitable for analysis.

-

-

Alkaline Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N Sodium Hydroxide.

-

Heat the solution at 60°C for 30 minutes.[3]

-

Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N Hydrochloric Acid.

-

Dilute to a final concentration suitable for analysis.

-

-

Neutral Conditions:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Heat the solution at 60°C for 6 hours.[6]

-

Cool to room temperature and dilute to a final concentration for analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 30 minutes.[3]

-

If no degradation is observed, the temperature can be increased, but care should be taken as amines can be highly susceptible to oxidation.[3]

-

Dilute to a final concentration suitable for analysis.

Thermal Degradation

-

Expose the solid drug substance to dry heat at 105°C for 24 hours.

-

Also, heat a solution of the drug substance at 60°C for 24 hours.

-

Prepare solutions of the stressed solid and dilute the stressed solution to a final concentration suitable for analysis.

Photolytic Degradation

-

Expose a solution of the drug substance and the solid drug substance to a light source that provides both UV and visible light.

-

The exposure should be consistent with ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

-

A control sample should be kept in the dark under the same temperature conditions.

-

Prepare a solution of the stressed solid and dilute the stressed solution to a final concentration suitable for analysis.

Part 4: Development of a Stability-Indicating Analytical Method (SIAM)

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[8] For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.

Proposed HPLC Method Parameters

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid acts as a modifier to improve peak shape for the amine. A gradient elution may be necessary to resolve all degradation products. |

| Gradient | Start with a low percentage of B, ramp up to elute more hydrophobic degradants, then re-equilibrate. | A gradient is essential for a stability-indicating method to separate compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Provides reproducible retention times. |

| Detection Wavelength | 254 nm or based on UV spectrum | The benzyl group will provide strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Volume | 10 µL | A typical injection volume. |

Method Validation

Once the method is developed and can separate the parent compound from all degradation products, it must be validated according to ICH Q2(R1) guidelines. This includes demonstrating:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: (Repeatability, Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for SIAM Development

Caption: Stability-Indicating Method Development Workflow.

Part 5: Handling and Storage Recommendations

Based on the predicted chemical liabilities, the following handling and storage conditions are recommended for this compound. These should be confirmed and refined based on the data from formal stability studies.

-

Storage: Store in a well-closed container, protected from light, in a cool, dry place. A controlled room temperature environment is likely suitable, but data from accelerated stability studies (e.g., 40°C / 75% RH) will be critical to confirm this.

-

Handling: Handle in a well-ventilated area. Avoid contact with strong oxidizing agents. For solution preparations, use of freshly prepared solvents is recommended, and protection from light may be necessary depending on photostability results.

Conclusion

The chemical stability of this compound is a critical quality attribute that must be thoroughly investigated. By employing a systematic approach of forced degradation, development of a validated stability-indicating analytical method, and formal stability studies, a comprehensive understanding of the molecule's degradation profile can be achieved. This proactive approach not only satisfies regulatory requirements but also provides the foundational knowledge needed for robust formulation development and the establishment of appropriate storage conditions and shelf life.

References

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]

- Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Enamine. (n.d.). Safety Data Sheet for (1s,3s)-1-amino-3-(benzyloxy)cyclobutane-1-carboxylic acid hydrochloride.

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs – A review. ResearchGate. Available at: [Link]

- Sharma, G., & Saini, V. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.

- Patel, P., & Dedania, Z. (2019). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research.

- precisionFDA. (n.d.). N-METHYL-3-PHENYL-3-(3-TOLYLOXY)PROPAN-1-AMINE HYDROCHLORIDE, (R)-.

- International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

-

PubChem. (n.d.). 3-(Benzyloxy)propan-1-amine. Available at: [Link]

- Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov.

- Munson, J. W., & Kubiak, E. J. (1988). Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations. Journal of Pharmaceutical & Biomedical Analysis, 6(6-8), 823-832.

- Fytianos, K., et al. (2016). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 55(44), 11523-11532.

- Kumar, S., & Kumar, A. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science, 13(7), 185-192.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrpp.com [ijrpp.com]

- 4. ajpsonline.com [ajpsonline.com]

- 5. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. ijsdr.org [ijsdr.org]

Synthesis of 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride starting materials

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-2-methylpropan-1-amine Hydrochloride from Core Starting Materials

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to this compound, a valuable building block in medicinal chemistry and drug development. With a primary focus on the strategic selection and utilization of foundational starting materials, this document offers researchers and development professionals a detailed examination of a robust and efficient synthetic route. The guide elucidates the underlying chemical principles, provides detailed experimental protocols, and emphasizes the causality behind procedural choices, ensuring both scientific integrity and practical applicability.

Introduction and Strategic Retrosynthesis

3-(Benzyloxy)-2-methylpropan-1-amine and its hydrochloride salt are key intermediates in the synthesis of complex organic molecules. The structure combines a primary amine, a chiral center (if stereochemically controlled), and a benzyl-protected primary alcohol, offering multiple points for further functionalization.

A logical approach to designing its synthesis begins with a retrosynthetic analysis. The hydrochloride salt is trivially formed from the free amine. The primary amine can be accessed through the reduction of a corresponding azide or nitrile, or via other nitrogen-incorporation strategies. This amine functionality is conceptually derived from a primary alcohol. The benzyloxy group is a standard benzyl ether, a robust protecting group for a primary alcohol. This deconstruction leads back to a simple, symmetrical C4 scaffold: 2-methyl-1,3-propanediol (MPD) . MPD is an ideal starting material due to its commercial availability and the presence of two primary hydroxyl groups, which can be selectively functionalized.

Figure 1: Retrosynthetic analysis of the target molecule leading to the key starting material, 2-methyl-1,3-propanediol.

Analysis of the Core Starting Material: 2-Methyl-1,3-propanediol (MPD)

The selection of a starting material is paramount, dictating the efficiency, cost, and scalability of a synthesis. 2-Methyl-1,3-propanediol (MPD) is a commercially produced, colorless, and low-viscosity liquid that serves as a versatile chemical intermediate in the production of pharmaceuticals, polymers, and coatings.[1] Its industrial production is often achieved through the hydroformylation of allyl alcohol followed by hydrogenation.

The branched, non-linear structure of MPD, featuring two primary hydroxyls, makes it an excellent precursor for the target molecule.[1] Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 2163-42-0 | |

| Molecular Formula | C₄H₁₀O₂ | |

| Molecular Weight | 90.12 g/mol | |

| Boiling Point | 123-125 °C / 20 mmHg | |

| Density | 1.015 g/mL at 25 °C | |

| Appearance | Clear, colorless liquid |

Recommended Synthetic Workflow

The forward synthesis from MPD to the target hydrochloride salt is a three-stage process. This route is designed for high yields and employs well-understood, reliable transformations. The key challenge lies in the selective functionalization of one of the two identical primary hydroxyl groups in MPD.

Figure 2: Forward synthesis workflow from 2-methyl-1,3-propanediol to the final hydrochloride salt.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process checks and purification steps essential for achieving high purity of intermediates and the final product.

Protocol 1: Selective Monobenzylation of 2-Methyl-1,3-propanediol

Principle: The benzyl group is an excellent protecting group for alcohols due to its stability across a wide range of reaction conditions and its facile removal via hydrogenolysis.[2] The Williamson ether synthesis, employing a strong base and an alkyl halide, is a classic and effective method for its installation.[2] To favor mono-alkylation on the symmetrical diol, the stoichiometry is controlled to use the diol in slight excess.

Methodology:

-

System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 eq.).

-

Solvent & Reagent Addition: Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully suspend the NaH in anhydrous N,N-dimethylformamide (DMF, 5-10 mL/mmol). Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Dissolve 2-methyl-1,3-propanediol (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Benzylation: Cool the resulting alkoxide solution back to 0 °C. Add benzyl bromide (BnBr, 1.05 eq.) dropwise. Allow the reaction to warm to ambient temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[2]

-

Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[2]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue, containing a mixture of mono- and di-benzylated products, is purified by silica gel column chromatography to yield pure 3-(benzyloxy)-2-methylpropan-1-ol.[3]

Protocol 2: Conversion of Hydroxyl to Primary Amine via Azide Intermediate

Principle: Direct conversion of an alcohol to an amine via Sₙ2 reaction is not feasible due to the poor leaving group nature of the hydroxide ion (-OH).[4] A reliable two-step strategy involves first activating the alcohol by converting it to a sulfonate ester (e.g., tosylate), creating an excellent leaving group. Subsequent displacement with an azide nucleophile followed by reduction provides the desired primary amine cleanly, avoiding the common issue of over-alkylation.[4]

Methodology:

Part A: Tosylation of 3-(Benzyloxy)-2-methylpropan-1-ol

-

Setup: Dissolve the purified alcohol from Protocol 1 (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Reagent Addition: Add triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).

-

Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting alcohol is fully consumed.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude tosylate, which is often used in the next step without further purification.

Part B: Azide Displacement and Reduction

-

Azide Formation: Dissolve the crude tosylate from Part A (1.0 eq.) in anhydrous DMF. Add sodium azide (NaN₃, 1.5 eq.) and heat the mixture to 60-80 °C. Stir until TLC analysis indicates complete consumption of the tosylate.

-

Workup (Azide): After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate carefully to yield the crude 3-(azidomethyl)-1-(benzyloxy)-2-methylpropane. Caution: Organic azides can be explosive and should be handled with care.

-

Reduction to Amine: Dissolve the crude azide in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Carefully add lithium aluminum hydride (LiAlH₄, 1.5 eq.) portion-wise.[5] Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.[5]

-

Workup (Amine): Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (1 eq.), 15% aqueous NaOH (1 eq.), and then water again (3 eq.). Stir until a granular white precipitate forms. Filter the solid through a pad of Celite®, washing with THF or ethyl acetate. Concentrate the filtrate to yield the crude 3-(benzyloxy)-2-methylpropan-1-amine.[5]

Protocol 3: Formation of the Hydrochloride Salt

Principle: Converting the final amine product to its hydrochloride salt enhances its stability, crystallinity, and handling properties. This is a standard procedure for basic compounds in pharmaceutical development.

Methodology:

-

Dissolution: Dissolve the purified free amine from Protocol 2 in anhydrous diethyl ether or ethyl acetate.

-

Precipitation: Cool the solution in an ice bath. Slowly add a 2 M solution of hydrogen chloride (HCl) in diethyl ether dropwise with stirring. A white precipitate will form.

-

Isolation: Continue adding the HCl solution until no further precipitation is observed. Collect the solid product by vacuum filtration.

-

Drying: Wash the filter cake with cold, anhydrous diethyl ether and dry under vacuum to yield the final product, this compound, as a stable, crystalline solid.

Conclusion

The synthesis of this compound is efficiently achieved from the commercially available starting material 2-methyl-1,3-propanediol. The described three-stage process, involving selective monobenzylation, a robust hydroxyl-to-amine conversion via a tosylate/azide route, and final salt formation, constitutes a reliable and scalable pathway. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively implement and adapt this synthesis for applications in drug discovery and chemical development.

References

- Process for the preparation of 2-methyl-1,3-propanediol.

- 2-METHYL-1,3-PROPANEDIOL.

- MPDiol® Glycol. LyondellBasell.

- Synthesis of 2-methyl-1,3-propanediol. PrepChem.com.

- 3-(Benzyloxy)-2-methylpropan-1-amine. BLDpharm.

- Alcohols to Amines. Chemistry Steps.

- Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf.

- Supporting Information - General Procedure F: LiAlH4 reduction. The Royal Society of Chemistry.

- 3-(Benzyloxy)-2-methylpropan-1-ol, 95% Purity. CP Lab Safety.

- Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl)

Sources

The Synthetic Versatility and Pharmacological Potential of 3-(Benzyloxy)-2-methylpropan-1-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride, a versatile building block with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document synthesizes information from analogous structures and established synthetic methodologies to present a robust guide to its preparation, chemical properties, and prospective applications. By examining the role of the benzyloxy pharmacophore and the structural significance of the 2-methylpropan-1-amine backbone, we illuminate the rationale behind its potential as a modulator of biological targets. This guide serves as a foundational resource for researchers seeking to incorporate this and related scaffolds into their drug discovery programs.

Introduction: Unveiling a Promising Scaffold

This compound represents a unique combination of structural motifs that are highly valued in the design of bioactive molecules. The core structure features a primary amine, a chiral center at the 2-position, and a benzyloxy group, which serves as both a protective group in synthesis and a potential pharmacophore. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to biological testing and formulation studies.

The strategic placement of the benzyloxy group, a common feature in molecules targeting a range of biological pathways, suggests that this compound could serve as a key intermediate or a final drug candidate in various therapeutic areas. The presence of the benzyloxy moiety has been associated with a variety of pharmacological activities, including the inhibition of monoamine oxidase B (MAO-B) and antiproliferative effects.[1] This guide will explore a plausible and efficient synthetic route to this compound and delve into the scientific rationale for its potential applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Benzyloxy)-2-methylpropan-1-amine and its hydrochloride salt is presented in the table below. These properties are essential for understanding the compound's behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈ClNO | Inferred |

| Molecular Weight | 215.72 g/mol | Inferred |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents (predicted for HCl salt) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

Proposed Synthesis Pathway

The overall synthetic workflow can be visualized as a three-stage process:

-

Monobenzylation: Selective protection of one of the primary hydroxyl groups of 2-methyl-1,3-propanediol as a benzyl ether.

-

Amination: Conversion of the remaining primary hydroxyl group into a primary amine.

-

Salt Formation: Conversion of the resulting free amine to its hydrochloride salt to improve handling and solubility.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the proposed synthesis.

Stage 1: Synthesis of 3-(Benzyloxy)-2-methylpropan-1-ol

The selective monobenzylation of a symmetric diol can be challenging. However, by carefully controlling the stoichiometry of the reagents, a reasonable yield of the mono-benzylated product can be achieved. The Williamson ether synthesis is a robust and widely used method for this transformation.[2]

-

Materials: 2-methyl-1,3-propanediol, sodium hydride (NaH, 60% dispersion in mineral oil), benzyl bromide (BnBr), anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methyl-1,3-propanediol (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-(benzyloxy)-2-methylpropan-1-ol.

-

Stage 2: Synthesis of 3-(Benzyloxy)-2-methylpropan-1-amine

The conversion of the primary alcohol to a primary amine can be accomplished through a two-step sequence involving the formation of a sulfonate ester followed by nucleophilic substitution with azide and subsequent reduction.

-

Materials: 3-(Benzyloxy)-2-methylpropan-1-ol, p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), pyridine, sodium azide (NaN₃), dimethylformamide (DMF), lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) and palladium on carbon (Pd/C), diethyl ether, water.

-

Procedure (via Azide Intermediate):

-

Tosylation/Mesylation: To a solution of 3-(benzyloxy)-2-methylpropan-1-ol (1.0 eq) in pyridine at 0 °C, add TsCl or MsCl (1.1 eq) portion-wise. Stir the reaction at 0 °C for 4-6 hours. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with cold dilute HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude tosylate or mesylate, which can often be used in the next step without further purification.

-

Azide Displacement: Dissolve the crude tosylate/mesylate in DMF and add sodium azide (1.5 eq). Heat the mixture to 60-80 °C and stir until the reaction is complete (monitored by TLC). Cool the reaction to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to give the azide intermediate.

-

Reduction to Amine:

-

Method A (Catalytic Hydrogenation): Dissolve the azide intermediate in methanol or ethanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain the desired amine.

-

Method B (LiAlH₄ Reduction): To a solution of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF at 0 °C, add a solution of the azide intermediate in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with ether. Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and concentrate to yield the amine.

-

-

Stage 3: Formation of this compound

The final step is the formation of the hydrochloride salt, which is typically a straightforward acid-base reaction.

-

Materials: 3-(Benzyloxy)-2-methylpropan-1-amine, hydrochloric acid (HCl) solution in diethyl ether or dioxane.

-

Procedure:

-

Dissolve the crude 3-(benzyloxy)-2-methylpropan-1-amine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath and add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

-

Rationale for Potential Applications in Drug Development

The structural components of this compound suggest its potential as a valuable scaffold in medicinal chemistry.

The Role of the Benzyloxy Pharmacophore

The benzyloxy group is a prevalent motif in a wide array of biologically active compounds. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. It can engage in various non-covalent interactions with biological targets, including hydrogen bonding (via the ether oxygen) and hydrophobic interactions (via the phenyl ring).[1]